molecular formula C10H5ClF3NO B1370840 1-Chloro-6-(trifluoromethoxy)isoquinoline CAS No. 630423-44-8

1-Chloro-6-(trifluoromethoxy)isoquinoline

Cat. No. B1370840
M. Wt: 247.6 g/mol
InChI Key: ZRUSVBQMXOKSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-(trifluoromethoxy)isoquinoline, or 1-Cl-6-TFMQ, is a heterocyclic aromatic compound that is composed of a six-membered ring containing one chlorine atom and one trifluoromethoxy group. It is an interesting compound due to its unique properties and potential applications in various scientific fields.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds like “1-Chloro-6-(trifluoromethoxy)isoquinoline”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Method : The synthesis and applications of these compounds involve various chemical reactions. For instance, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Development of Trifluoromethoxylation Reagents

  • Field : Organic Chemistry .
  • Application : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .
  • Method : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products .
  • Results : Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

  • Field : Pharmacology .
  • Application : The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease . A novel small-molecule inhibitor of PHD, 1- (5-chloro-6- (trifluoromethoxy)-1 H -benzoimidazol-2-yl)-1 H -pyrazole-4-carboxylic acid (JNJ-42041935), has been identified .
  • Method : The pharmacology of JNJ-42041935 was investigated in enzyme, cellular, and whole-animal systems . JNJ-42041935, was a potent (p KI = 7.3–7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes .
  • Results : JNJ-42041935 (100 μmol/kg, once a day for 14 days) was effective in reversing inflammation-induced anemia .

Intermediate in Organic Synthesis

  • Field : Organic Chemistry .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include compounds like “1-Chloro-6-(trifluoromethoxy)isoquinoline”, are used as intermediates in organic synthesis . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
  • Method : The synthesis of these compounds involves various chemical reactions .
  • Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Treatment of Anemia, Ulcerative Colitis, and Ischemic and Metabolic Disease

  • Field : Pharmacology .
  • Application : The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease . A novel small-molecule inhibitor of PHD, 1- (5-chloro-6- (trifluoromethoxy)-1 H -benzoimidazol-2-yl)-1 H -pyrazole-4-carboxylic acid (JNJ-42041935), has been identified .
  • Method : The pharmacology of JNJ-42041935 was investigated in enzyme, cellular, and whole-animal systems . JNJ-42041935, was a potent (p KI = 7.3–7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes .
  • Results : JNJ-42041935 (100 μmol/kg, once a day for 14 days) was effective in reversing inflammation-induced anemia .

properties

IUPAC Name

1-chloro-6-(trifluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-9-8-2-1-7(16-10(12,13)14)5-6(8)3-4-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUSVBQMXOKSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623866
Record name 1-Chloro-6-(trifluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-(trifluoromethoxy)isoquinoline

CAS RN

630423-44-8
Record name 1-Chloro-6-(trifluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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